molecular formula C18H15NO2 B122364 5-Acetyl-8-benzyloxyquinoline CAS No. 26872-48-0

5-Acetyl-8-benzyloxyquinoline

Cat. No. B122364
CAS RN: 26872-48-0
M. Wt: 277.3 g/mol
InChI Key: DWSIKCNONKHROY-UHFFFAOYSA-N
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Description

5-Acetyl-8-benzyloxyquinoline is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The quinoline core structure is a common motif in compounds with potential therapeutic effects, including anti-acetylcholinesterase inhibitors and fluorescent chemosensors. Although the provided papers do not directly discuss 5-Acetyl-8-benzyloxyquinoline, they do provide insights into the synthesis, structure, and properties of closely related quinoline derivatives, which can be informative for understanding the characteristics of 5-Acetyl-8-benzyloxyquinoline.

Synthesis Analysis

The synthesis of quinoline derivatives often involves Friedel-Crafts acetylation reactions, as demonstrated in the synthesis of 5-acetyl-8-hydroxyquinoline . This reaction typically uses acetyl chloride and a Lewis acid catalyst to introduce an acetyl group into the quinoline structure. The process results in the formation of acetylated quinolines with good yields. It is reasonable to infer that a similar synthetic approach could be applied to synthesize 5-Acetyl-8-benzyloxyquinoline, with the appropriate benzyloxy substituent in place of the hydroxy group.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using techniques such as single-crystal X-ray diffraction . These studies reveal the spatial arrangement of atoms within the molecule and can provide information on the conformation and configuration of the substituents. For instance, the crystallographic study of a styrylquinoline derivative showed a coplanar conformation between the benzene ring and the quinoline core . This information is crucial for understanding the molecular interactions and potential binding modes of the compound within biological targets.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including condensation reactions to form chalcone derivatives . These reactions typically involve the reaction of acetylated quinolines with aromatic aldehydes. The reactivity of the acetyl group in 5-Acetyl-8-benzyloxyquinoline could similarly allow for further chemical modifications, potentially leading to the formation of new compounds with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure and substituents. For example, the introduction of an acetyl group can affect the electron distribution within the molecule, potentially altering its chemical behavior . Additionally, the presence of a benzyloxy group in 5-Acetyl-8-benzyloxyquinoline would likely impact its physical properties, such as solubility in organic solvents, compared to hydroxyquinoline derivatives.

Scientific Research Applications

  • Crystal Structure Analysis

    • The crystal structure of biaryl and β-diketone derivatives, obtained from a direct coupling reaction of 5-haloquinoline derivative with phenylboronic acid and potassium acetylacetonate, respectively, includes 5-Acetyl-8-benzyloxyquinoline. This study confirmed the structure of these compounds, highlighting the importance of confirming the structure of coupling reaction products in analytical chemistry (Nakano et al., 1999).
  • Enzyme Inhibition for Therapeutic Applications

    • A Penicillium sp. F33 metabolite and its synthetic derivatives, including compounds related to 5-Acetyl-8-benzyloxyquinoline, demonstrated inhibition of acetyl-CoA:1-O-alkyl-sn-glycero-3-phosphocholine acetyltransferase, a key enzyme in platelet-activating factor biosynthesis. This inhibition has implications for anti-inflammatory effects and therapeutic potential (Yamazaki et al., 2013).
  • Fluorescent pH-Probes in Nonaqueous Solution

    • Derivatives of 8-benzyloxyquinoline, which include 5-Acetyl-8-benzyloxyquinoline, were prepared and investigated as fluorescent pH-probes in nonaqueous solutions. Their absorption and photoluminescence spectra were recorded, demonstrating potential applications in pH sensing (Kappaun et al., 2006).
  • Antitumor Evaluation

    • Novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives, structurally related to 5-Acetyl-8-benzyloxyquinoline, have been synthesized and evaluated for antitumor activity against human tumor cell lines. These studies contribute to the development of new chemotherapeutic agents (Mahmoud et al., 2018).
  • Synthesis and Aldose Reductase Inhibitory Activity

    • Compounds containing an N-acylglycine moiety, similar in structure to 5-Acetyl-8-benzyloxyquinoline, were synthesized as analogues of aldose reductase inhibitors. These compounds have potential applications in treating complications related to diabetes, such as cataracts and neuropathy (Deruiter et al., 1989).

properties

IUPAC Name

1-(8-phenylmethoxyquinolin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-13(20)15-9-10-17(18-16(15)8-5-11-19-18)21-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSIKCNONKHROY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC=NC2=C(C=C1)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548264
Record name 1-[8-(Benzyloxy)quinolin-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-8-(phenylmethoxy)quinoline

CAS RN

26872-48-0
Record name 1-[8-(Benzyloxy)quinolin-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 5 liter 4-necked flask equipped with a mechanical stirrer, thermometer, addition funnel and refluxing condenser was charged with 5-acetyl-8-hydroxyquinoline (300 gms/1.44 moles) and acetone (3 liters). To this solution was added anhydrous potassium carbonate (443 gms/1.6 moles) in 30 minutes followed by benzyl bromide (229 ml/1.92 moles) slowly in 90 minutes. The resulting slurry was heated to reflux for 12 hours. The reaction mass was filtered through hyflo bed, after completion of reaction and washed with hot ethyl acetate (300 ml). The clear filtrate was distilled out completely at 55-60° C. under high vacuum. The residue was dissolved in acetone (300 ml) and warmed to 50° C. for 5-10 minutes, cooled to 25-30° C., chilled further to 0-5° C. and stirred for 30 minutes. The resulting 5-Acetyl-8-benzyloxyquinoline was isolated by filtration and washed with 1:1 mixture of acetone and diisopropyl ether (150 ml) and dried under vacuum at 60-65° C. for 4-5 hours. Yield-202 gms.
Quantity
300 g
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reactant
Reaction Step One
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3 L
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443 g
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229 mL
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reactant
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Synthesis routes and methods II

Procedure details

27 g of 5-acetyl-8-hydroxyquinoline hydrochloride are dissolved in 540 ml of anhydrous dimethylformamide and 50 g of powdered potassium carbonate are added thereto. 18.4 g of benzyl chloride are added to the mixture at 50° C. under an argon atmosphere, and the mixture is stirred at the same temperature for 4.5 hours and then further stirred at room temperature for 1.5 hours. After the reaction, water is added to the mixture, and the aqueous mixture is extracted with ethyl acetate. The extract is washed with water, a saturated sodium chloride solution, dried and then evaporated under reduced pressure to remove ethyl acetate. The residue is recrystallized from ethanol. 19.1 g of 5-acetyl-8-benzyloxyquinoline are obtained as brownish prisms. 6.35 g of said product are further recovered from the mother liquor.
Quantity
27 g
Type
reactant
Reaction Step One
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540 mL
Type
solvent
Reaction Step One
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50 g
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reactant
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18.4 g
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reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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